(3-溴-2-((4-氟苄基)氧基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid" is a boronic acid derivative, which is a class of compounds widely recognized for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions. Boronic acids are known to participate in various chemical transformations and have applications in the synthesis of biologically active compounds and pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, Grignard reactions, and protection/deprotection strategies. For instance, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, a related compound, was achieved through a sequence of Grignard reaction, protection of the carbonyl group, another Grignard reaction, and finally, introduction of the boronic group, with an overall yield of 54% . Similarly, the synthesis of amino-3-fluorophenyl boronic acid involved a lithium-bromine exchange followed by the addition of trimethyl borate and acidic hydrolysis . These methods highlight the general strategies that might be employed in the synthesis of "(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid".

Molecular Structure Analysis

Boronic acids can exhibit diverse molecular structures, including planar open forms and cyclic oxaborole derivatives, as demonstrated by X-ray analyses of functionalized 2-formylphenylboronic acids . The presence of fluorine and bromine substituents can influence the molecular geometry and the stability of these structures. For example, the solid-state structure of tetrafluoro-1,2-phenylenediboronic acid revealed strong intermolecular hydrogen bonding influenced by fluorination .

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions. They can undergo halodeboronation to form aryl bromides and chlorides , and they can catalyze dehydrative amidation between carboxylic acids and amines . The presence of ortho-substituents on boronic acids can significantly affect the reactivity and selectivity of these transformations . Additionally, boronic acids are used in the synthesis of polybenzyls through palladium-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. Fluorination can affect the acidity and structural behavior of boronic acids, as seen in the study of fluorinated 1,2-phenylenediboronic acids . The presence of halogens can also impact the tautomeric equilibrium and the stability of the boronic acid derivatives . The pKa values of these compounds can be relatively low, which is significant for their reactivity and potential applications in environments such as physiological pH .

科学研究应用

合成与结构分析

- 由 4-溴-2-氟苯胺合成的氨基-3-氟苯基硼酸,由于其较低的硼酸 pKa 值和存在于聚合物中用于连接的侧链胺,显示出构建在生理 pH 值下操作的葡萄糖传感材料的潜力 (Das 等,2003)。

芳基硼酸的卤脱硼

- 芳基硼酸的卤脱硼,包括通过溴脱硼合成 2-溴-3-氟苯甲腈,证明了这些化合物有机化学的多功能性 (Szumigala 等,2004)。

光调制应用

- 苯基硼酸,例如所讨论化合物中的那些,对于糖识别和将亲水性聚合物主链连接到疏水性表面(如石墨烯或碳纳米管)至关重要。正如对单壁碳纳米管 (SWNT) 及其在响应糖结合时近红外荧光的研究所证明的那样,这在光调制中具有重要意义 (Mu 等,2012)。

铃木交叉偶联反应

- 硼酸广泛用于铃木交叉偶联反应,证明了它们在合成化学中的重要性。这包括它们在烯烃、苯乙烯和联苯衍生物合成中的作用,有助于制造各种天然产物和有机材料 (孙海霞等,2015)。

药学应用

- 与本化合物在结构上相似的 3-溴-2-(溴甲基)丙基单糖至四糖苷,已被用于合成人工糖蛋白和糖颗粒,突出了它们在药学应用中的潜力 (Magnusson 等,1990)。

属性

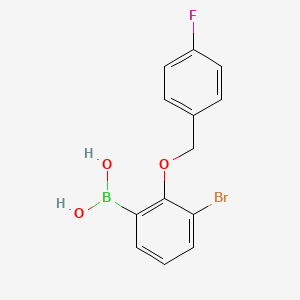

IUPAC Name |

[3-bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGFWOJETYFVAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584584 |

Source

|

| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

849052-22-8 |

Source

|

| Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。